molecular formula C10H12N4O B3032522 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole CAS No. 2108176-82-3

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole

Cat. No.: B3032522
CAS No.: 2108176-82-3
M. Wt: 204.23
InChI Key: KILCNJINEIERTB-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole is an organic compound with the molecular formula C10H12N4O It is a tetrazole derivative, characterized by the presence of a benzyloxy group attached to a methyl-tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole typically involves the reaction of 1-methyl-1H-tetrazole with benzyl chloromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(phenylmethoxymethyl)tetrazole
  • 1-methyl-5-(benzyloxymethyl)tetrazole

Uniqueness

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole is unique due to its specific structural features, such as the benzyloxy group attached to the tetrazole ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The benzyloxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The compound's CAS number is 2108176-82-3, and it has been synthesized for various biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar tetrazole derivatives have shown high affinity for multiple receptors, including those involved in inflammation and cancer pathways .
  • Radical Formation : Compounds with a tetrazole moiety can undergo single-electron-transfer processes, leading to the formation of reactive radicals that may exert biological effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other bioactive compounds that affect various biological activities like antiviral and anticancer effects .

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, though specific data on efficacy is still limited .
  • Anticancer Potential : Similar compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to confirm these effects for this specific compound .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is a common trait among tetrazole derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of tetrazole-based compounds, providing insights into the potential of this compound:

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialInvestigated against various bacterial strains
AnticancerPotential effects on cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines

Relevant Research Findings

  • Antimicrobial Studies : A study reported that similar tetrazole compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also show promise in this area .
  • In Vivo Efficacy : Research involving related compounds has demonstrated efficacy in animal models for conditions such as diabetic retinopathy, indicating potential therapeutic applications for this compound in metabolic disorders .
  • Mechanistic Insights : Studies have shown that tetrazole derivatives can interact with protein targets through hydrogen bonding and hydrophobic interactions, which may be relevant for understanding the action of this compound at the molecular level .

Properties

IUPAC Name

1-methyl-5-(phenylmethoxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14-10(11-12-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILCNJINEIERTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232261
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108176-82-3
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2108176-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 1-methyl-5-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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